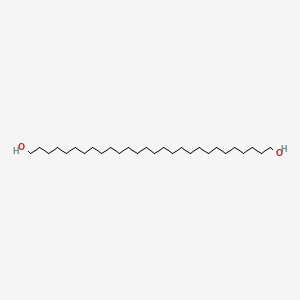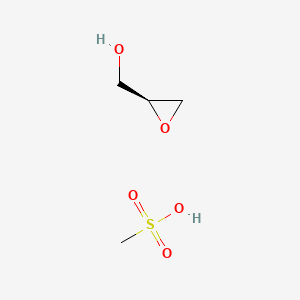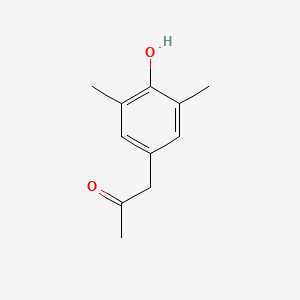![molecular formula C13H10BrNO3S B15092915 (2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is a complex organic compound featuring a thiazole ring, a bromine atom, and a prop-2-enoic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid typically involves multiple stepsThe final step involves the formation of the prop-2-enoic acid group through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Applications De Recherche Scientifique
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and prop-2-enoic acid group can also participate in various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Another thiazole derivative with a bromine atom, used in organic synthesis.
5-Bromothiazole: A simpler thiazole compound with a bromine atom, used as an intermediate in chemical synthesis.
Uniqueness
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, bromine atom, and prop-2-enoic acid group allows for diverse applications and interactions that are not observed in simpler compounds .
Propriétés
Formule moléculaire |
C13H10BrNO3S |
|---|---|
Poids moléculaire |
340.19 g/mol |
Nom IUPAC |
(E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)/b4-1+ |
Clé InChI |
CGNXDYXPCDKBEL-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OCC2=CSC=N2 |
SMILES canonique |
C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



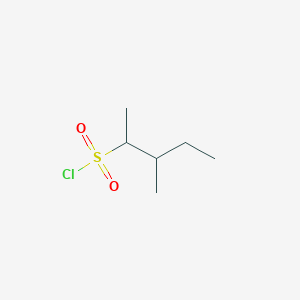

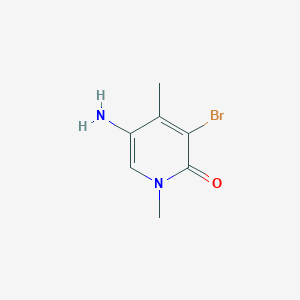
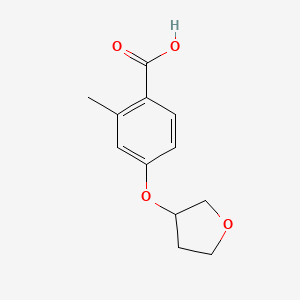
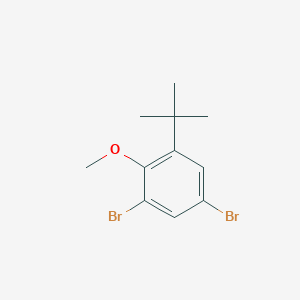

![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
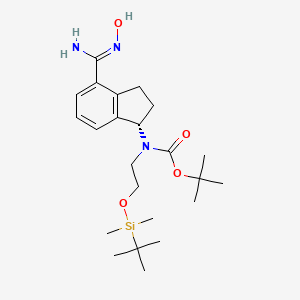
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
